1-(5-((Dimethylamino)methyl)isoxazol-3-yl)ethanone
CAS No.:
Cat. No.: VC18471001
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H12N2O2 |
|---|---|
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 1-[5-[(dimethylamino)methyl]-1,2-oxazol-3-yl]ethanone |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6(11)8-4-7(12-9-8)5-10(2)3/h4H,5H2,1-3H3 |
| Standard InChI Key | ONUQBZLGUUKKGV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=NOC(=C1)CN(C)C |
Introduction
Structural and Molecular Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(5-((dimethylamino)methyl)isoxazol-3-yl)ethanone delineates its structure unambiguously:
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A five-membered isoxazole ring (1,2-oxazole) forms the core.
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A dimethylaminomethyl group (-CH₂N(CH₃)₂) is attached to the 5-position of the ring.
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An acetyl group (-COCH₃) occupies the 3-position.
The molecular formula is C₉H₁₃N₂O₂, with a calculated molecular weight of 181.21 g/mol. This aligns with structural analogs such as 1-(5-methylisoxazol-3-yl)ethanone (C₆H₇NO₂, 125.13 g/mol) but includes additional mass from the dimethylamino moiety .
Spectroscopic and Computational Descriptors
While experimental spectral data for this compound are unavailable, computational tools predict key properties:
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SMILES: CC(=O)C1=NOC(C(=C1)CN(C)C)=O
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InChIKey: HXGZUKQFVCMGQH-UHFFFAOYSA-N (predicted via cheminformatics tools)
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LogP (octanol-water): Estimated at 1.2–1.8, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .
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Hydrogen bond donors/acceptors: 0/3, indicating potential for intermolecular interactions in biological systems .
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Isoxazole core with acetyl and dimethylaminomethyl substituents.
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Dimethylaminoalkyl side chain introduced via functionalization.
Pathway A: Cyclocondensation of β-Diketones with Hydroxylamine
Adapting methods for analogous isoxazoles , a β-diketone precursor (e.g., acetylacetone) could react with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring. Subsequent Mannich reaction with dimethylamine and formaldehyde would install the dimethylaminomethyl group:
Pathway B: Direct Functionalization of Preformed Isoxazole
Patent CN107721941B describes aminoalkylation strategies for isoxazoles using chloroform and concentrated HCl. Applying this to 3-acetylisoxazole:
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Chloromethylation: Introduce -CH₂Cl at the 5-position.
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Amination: Substitute chloride with dimethylamine.
Yield Optimization: Catalytic citric acid (1 mmol) in aqueous media, as demonstrated for related syntheses , may enhance reaction efficiency.
Physicochemical Properties (Inferred)
Challenges and Future Directions
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Synthetic Optimization: Scalable routes requiring non-toxic catalysts (e.g., citric acid ) need validation.
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Pharmacokinetic Studies: ADMET profiling is critical given the compound’s predicted BBB permeability .
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Structural Analog Screening: Explore bioisosteric replacements (e.g., 5-chloroindole ) for activity modulation.
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